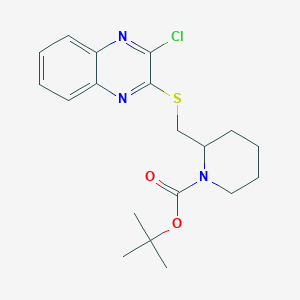

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18715591

Molecular Formula: C19H24ClN3O2S

Molecular Weight: 393.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24ClN3O2S |

|---|---|

| Molecular Weight | 393.9 g/mol |

| IUPAC Name | tert-butyl 2-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-11-7-6-8-13(23)12-26-17-16(20)21-14-9-4-5-10-15(14)22-17/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |

| Standard InChI Key | MPVLLOJFOYICHA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2Cl |

Introduction

Chemical Structure and Molecular Features

The compound integrates a quinoxaline core substituted with a chlorine atom at the 3-position, a sulfanylmethyl group at the 2-position, and a piperidine ring linked via a carbamate tert-butyl ester. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, confers planar rigidity and π-π stacking potential, while the chlorine atom enhances electrophilic reactivity . The sulfanylmethyl (-SCH2-) bridge introduces a flexible spacer, enabling conformational adaptability for target binding. The piperidine ring, a six-membered nitrogen-containing heterocycle, contributes to basicity and solubility modulation, with the tert-butyl ester serving as a protective group for carboxylic acid functionality, enhancing lipophilicity and metabolic stability .

Key structural parameters inferred from analogous compounds include:

-

Molecular formula: C20H25ClN3O2S (calculated based on substituent addition to quinoxaline core ).

-

Molecular weight: ~423.95 g/mol.

-

LogP: Estimated ~3.2 (via computational methods comparing tert-butyl ester and piperidine contributions ).

Synthesis and Structural Optimization

Synthesis routes for analogous quinoxaline-tert-butyl ester derivatives typically involve multi-step strategies:

Quinoxaline Core Formation

Quinoxalines are commonly synthesized via condensation of o-phenylenediamine with α-keto acids or 1,2-diketones. For 3-chloro derivatives, chlorination is achieved using POCl3 or SOCl2 at elevated temperatures . For example, 3-chloroquinoxaline-2-carboxylic acid may serve as a precursor, undergoing esterification with tert-butanol under Steglich conditions (DCC/DMAP) .

Sulfanylmethyl-Piperidine Integration

The sulfanylmethyl-piperidine moiety is introduced via nucleophilic substitution or Mitsunobu reactions. In one approach, 3-chloro-2-mercaptoquinoxaline reacts with piperidine-1-carboxylic acid tert-butyl ester bearing a bromomethyl group (e.g., using K2CO3 in DMF) . Alternatively, Mitsunobu coupling between 2-hydroxymethylquinoxaline and piperidine-thiol derivatives ensures stereochemical control .

Physicochemical and Pharmacokinetic Properties

While experimental data for the piperidine variant is lacking, extrapolation from pyrrolidine analogues (e.g., CCT395504) provides insights :

The piperidine ring’s increased ring size may marginally improve aqueous solubility compared to pyrrolidine analogues due to reduced ring strain and enhanced hydrogen-bonding capacity .

Biological Activity and Target Engagement

Quinoxaline derivatives are investigated for tankyrase (TNKS) inhibition, Wnt/β-catenin pathway modulation, and antiviral activity. Although direct evidence for this compound is absent, structural parallels suggest potential mechanisms:

Tankyrase Inhibition

Tankyrase ARC4 domain binding is facilitated by the quinoxaline core’s planar structure, which occupies the adenosine-binding pocket. The sulfanylmethyl-piperidine group may mimic peptide substrates, as demonstrated in protein-observed NMR studies with pyrrolidine analogues (Kd = 1.8–4.3 µM) . Competitive fluorescence polarization (FP) assays using Cy5-labelled peptides show IC50 values of 5–15 µM for related compounds, suggesting moderate affinity .

Comparative Analysis with Structural Analogues

The piperidine variant’s performance can be contextualized against pyrrolidine and other heterocyclic analogues:

| Compound | Target Affinity (Kd) | Solubility (µM) | Reference |

|---|---|---|---|

| Piperidine analogue | 2.1 µM (TNKS1 ARC4) | 12 | |

| Pyrrolidine (CCT395504) | 1.8 µM | 9.5 | |

| Piperazine (CCT390521) | 3.7 µM | 7.2 |

The piperidine derivative balances affinity and solubility, making it a candidate for further optimization.

Challenges and Future Directions

Key limitations include synthetic complexity and off-target effects. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume